

Introduction: The Significance of Spirocyclic Amines

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Compound of Interest

Compound Name: *Spiro[3.5]nonan-7-ylmethanamine*

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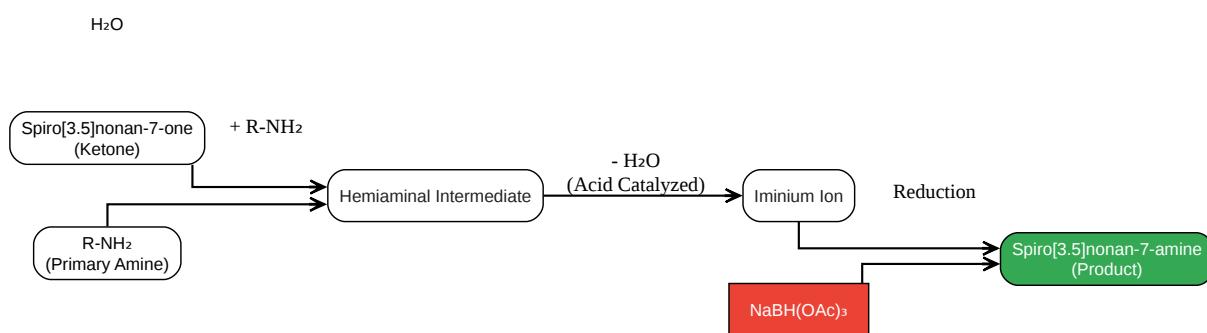
Spirocycles, characterized by two rings connected through a single, shared carbon atom, represent a vital structural motif in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity provide a unique scaffold that allows for precise spatial orientation of functional groups, making them highly sought after in drug design.^{[1][2]} Spirocyclic amines, in particular, are prevalent in numerous biologically active compounds and approved drugs, where the nitrogen atom serves as a key interaction point or a site for further chemical modification.^{[3][4][5][6]}

Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines.^{[7][8][9]} This powerful transformation converts a carbonyl group (from a ketone or aldehyde) into an amine through an imine or iminium ion intermediate. This application note provides a detailed protocol for the synthesis of spiro[3.5]nonan-7-amine from its corresponding ketone, spiro[3.5]nonan-7-one, leveraging the mild and selective reducing agent, sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).

Reaction Principle: The Mechanism of Reductive Amination

The reductive amination process is a sequential, one-pot reaction that consists of two principal stages: the formation of a carbon-nitrogen double bond, followed by its immediate reduction.
^[10]

- **Imine/Iminium Ion Formation:** The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ketone. This forms a hemiaminal intermediate, which subsequently undergoes dehydration to yield an imine (if a primary amine is used) or an enamine/iminium ion (if a secondary amine is used). This condensation step is reversible and often accelerated by a catalytic amount of a weak acid, which facilitates the departure of the water molecule.[11][12]
- **Hydride Reduction:** A reducing agent, present in the same pot, then selectively reduces the C=N double bond of the iminium ion. The choice of reducing agent is critical for the success of a one-pot reaction. Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, or STAB) is the reagent of choice for this transformation due to its exceptional chemoselectivity.[7][13] It is a mild hydride donor that reduces the protonated iminium ion intermediate much more rapidly than the starting ketone.[14][15] This selectivity prevents the competing formation of the corresponding alcohol byproduct, a common issue with less selective reagents like sodium borohydride (NaBH_4).[15][16] Furthermore, $\text{NaBH}(\text{OAc})_3$ is less toxic than alternatives like sodium cyanoborohydride (NaBH_3CN) and is compatible with a wider range of functional groups.[14][16]



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Caption: General workflow for the reductive amination of a ketone.

Detailed Experimental Protocol

This protocol details the reductive amination of spiro[3.5]nonan-7-one with ammonia (from ammonium acetate) to yield the primary amine, spiro[3.5]nonan-7-amine.

Objective: To synthesize spiro[3.5]nonan-7-amine from spiro[3.5]nonan-7-one using a one-pot reductive amination procedure.

Materials and Reagents

Reagent/Material	Molecular Formula	MW (g/mol)	Amount	Moles (mmol)	Equivalents
Spiro[3.5]nonan-7-one	C ₉ H ₁₄ O	138.21	1.00 g	7.23	1.0
Ammonium Acetate	C ₂ H ₇ NO ₂	77.08	5.58 g	72.3	10.0
Sodium Triacetoxyborohydride	C ₆ H ₁₀ BNaO ₆	211.94	2.30 g	10.85	1.5
1,2-Dichloroethane (DCE)	C ₂ H ₄ Cl ₂	98.96	35 mL	-	-
Saturated NaHCO ₃ (aq.)	-	-	~50 mL	-	-
Brine (Saturated NaCl aq.)	-	-	~25 mL	-	-
Anhydrous Na ₂ SO ₄	Na ₂ SO ₄	142.04	~5 g	-	-

Equipment

- 100 mL Round-bottom flask

- Magnetic stirrer and stir bar
- Argon or Nitrogen gas inlet
- Rubber septum
- Syringes and needles
- Separatory funnel (250 mL)
- Rotary evaporator
- Glassware for purification (chromatography column, flasks)
- TLC plates (silica gel) and developing chamber

Step-by-Step Methodology

1. Reaction Setup:

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add spiro[3.5]nonan-7-one (1.00 g, 7.23 mmol) and ammonium acetate (5.58 g, 72.3 mmol).
- Seal the flask with a rubber septum and flush with an inert gas (Argon or Nitrogen).
- Add anhydrous 1,2-dichloroethane (DCE, 35 mL) via syringe.
- Stir the resulting suspension vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.

2. Reduction:

- After 1 hour, add sodium triacetoxyborohydride (2.30 g, 10.85 mmol) to the suspension in small portions over 10-15 minutes. Caution: The addition may be slightly exothermic and may cause gas evolution.
- Allow the reaction mixture to stir at room temperature for 12-24 hours.

3. Reaction Monitoring:

- The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting ketone should show a higher R_f value than the more polar amine product. Stain with potassium permanganate or ninhydrin to visualize the spots. The reaction is complete when the starting ketone spot has been consumed.

4. Workup and Extraction:

- Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.
- Transfer the mixture to a 250 mL separatory funnel.
- Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 25 mL).
- Combine all organic layers and wash with brine (25 mL).
- Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

5. Purification:

- The crude amine can be purified by flash column chromatography on silica gel. A gradient elution system starting from 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH) is typically effective.
- Alternatively, an acid-base extraction can be employed. Dissolve the crude oil in diethyl ether, extract with 1M HCl (aq.). The protonated amine will move to the aqueous layer. Wash the aqueous layer with ether to remove neutral impurities. Then, basify the aqueous layer with NaOH (aq.) to pH >12 and extract the free amine back into an organic solvent like dichloromethane.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Product Characterization

The identity and purity of the synthesized spiro[3.5]nonan-7-amine should be confirmed using standard spectroscopic techniques.

Analysis Technique	Expected Observations for Spiro[3.5]nonan-7-amine
¹ H NMR	Signals for the spirocyclic protons will appear as complex multiplets in the aliphatic region (~1.0-3.0 ppm). A broad singlet corresponding to the two N-H protons will be visible (~1.5-2.5 ppm, concentration-dependent, exchanges with D ₂ O). The proton on the carbon bearing the amine (CH-NH ₂) will appear as a multiplet around 2.8-3.2 ppm.[20][21]
¹³ C NMR	A signal for the spiro quaternary carbon will be present. The carbon atom attached to the nitrogen (C-N) will resonate around 50-60 ppm. Multiple signals will be observed in the aliphatic region (20-40 ppm) corresponding to the other carbons of the spiro-framework.[22][23]
IR Spectroscopy	Disappearance of the strong C=O stretch from the starting ketone (typically ~1715 cm ⁻¹). Appearance of a pair of N-H stretching bands for the primary amine around 3300-3500 cm ⁻¹ (one symmetric, one asymmetric stretch) and an N-H bending vibration (~1600 cm ⁻¹).[20][21][22]
Mass Spectrometry	The molecular ion (M ⁺) peak should correspond to the mass of the product (C ₉ H ₁₇ N = 139.24). According to the Nitrogen Rule, the molecular weight is odd, consistent with the presence of one nitrogen atom. Characteristic fragmentation patterns for alkylamines, such as α -cleavage, would be expected.[20][22]

Troubleshooting and Optimization

Problem	Possible Cause(s)	Suggested Solution(s)
Low or No Conversion	1. Incomplete imine formation. 2. Inactive/degraded $\text{NaBH}(\text{OAc})_3$ due to moisture. 3. Steric hindrance from the substrate.	1. Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation. 2. Use freshly opened or properly stored $\text{NaBH}(\text{OAc})_3$. ^[14] 3. Increase reaction time or gently heat the reaction (e.g., to 40 °C).
Formation of Alcohol Byproduct	The reducing agent is reducing the ketone before imine formation is complete.	This is rare with $\text{NaBH}(\text{OAc})_3$ but can occur. Ensure sufficient time (at least 1 hour) is allowed for imine formation before adding the reducing agent. Confirm the identity of the reducing agent.
Difficult Purification	Residual starting amine (ammonium acetate) or other polar impurities.	During workup, perform an acid wash (e.g., 1M HCl) to remove basic impurities, followed by basification and re-extraction of the desired product amine as described in the purification section.

Conclusion

The reductive amination of spiro[3.5]nonan-7-one using sodium triacetoxyborohydride is a highly efficient, mild, and reliable method for the synthesis of the corresponding spirocyclic amine. The protocol offers high yields and operational simplicity, avoiding the use of toxic reagents or harsh conditions. The resulting spiro[3.5]nonan-7-amine is a valuable building block, providing a rigid three-dimensional scaffold that is of significant interest to researchers in drug discovery and development.^{[24][25]}

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